3-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine
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Overview
Description
3-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H7F3INO and a molecular weight of 329.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine typically involves the introduction of the cyclopropoxy, iodine, and trifluoromethyl groups onto a pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 5-amino-2-(trifluoromethyl)pyridine, iodination can be achieved using iodine and a suitable oxidizing agent . The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropoxy group allows for potential cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
3-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability . The iodine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-(trifluoromethyl)pyridine: Similar structure but lacks the cyclopropoxy group.
3-Iodo-5-(trifluoromethyl)pyridin-2-amine: Contains an amino group instead of a cyclopropoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine.
Uniqueness
3-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex organic molecules and enhances its potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C9H7F3INO |
---|---|
Molecular Weight |
329.06 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodo-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F3INO/c10-9(11,12)8-7(15-6-1-2-6)3-5(13)4-14-8/h3-4,6H,1-2H2 |
InChI Key |
ZQGWXZYZIBLEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)I)C(F)(F)F |
Origin of Product |
United States |
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